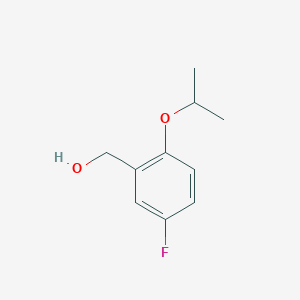
(2S,4R)-4-Methoxy-2-methyl-piperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2S,4R)-4-Methoxy-2-methyl-piperidine hydrochloride” is a chemical compound with the molecular formula C7H16ClNO . It has an average mass of 165.661 Da and a monoisotopic mass of 165.092041 Da .
Synthesis Analysis
The synthesis of similar compounds often involves the use of (2S,4R)-4-hydroxyproline as a raw material . For example, (2S,4R)-4-hydroxyproline has been used to synthesize the 2S,4R, 2S,4S, and 2R,4S diastereomers of 4-fluoroproline . A common method for changing the configuration of (2S,4R)-4-hydroxyproline is through the Mitsunobu reaction of triphenylphosphine and alcohol .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various computational methods . The compound has 2 defined stereocentres .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 167.59 g/mol . The compound has 4 hydrogen bond donors and 4 hydrogen bond acceptors .
科学研究应用
MMPH has been used in various scientific research applications. It has been used as a catalyst in organic synthesis, as it can be used to promote the formation of carbon-carbon bonds. It has also been studied for its potential as a therapeutic agent, as it has been shown to exhibit anti-inflammatory and anti-bacterial properties. Additionally, MMPH has been studied for its role in biochemical and physiological processes, as it has been shown to be involved in the regulation of certain neurotransmitter receptors.
作用机制
MMPH has been shown to act as an agonist of certain neurotransmitter receptors, such as the serotonin 5-HT2A receptor. It binds to these receptors and activates them, leading to changes in the activity of the neurons that express them. This activation can lead to changes in behavior, mood, and other physiological processes.
Biochemical and Physiological Effects
MMPH has been studied for its potential to affect biochemical and physiological processes. It has been shown to have anti-inflammatory and anti-bacterial properties, as well as the ability to regulate certain neurotransmitter receptors. Additionally, MMPH has been studied for its potential to affect the immune system, as it has been shown to modulate the activity of certain immune cells.
实验室实验的优点和局限性
MMPH has several advantages for use in laboratory experiments. It is a water-soluble compound, making it easy to work with in aqueous solutions. Additionally, it is a relatively stable compound, meaning that it is not easily degraded over time. However, MMPH is a synthetic compound and is not naturally occurring, meaning that it must be synthesized in the laboratory. Additionally, it is a chiral compound, meaning that the stereochemistry of the product must be carefully controlled in order to achieve the desired results.
未来方向
There are several potential future directions for research on MMPH. One potential direction is to further investigate its potential as a therapeutic agent, as it has been shown to have anti-inflammatory and anti-bacterial properties. Additionally, further research could be done to explore its potential to affect biochemical and physiological processes, as it has been shown to modulate the activity of certain neurotransmitter receptors and immune cells. Finally, further research could be done to explore its potential as a catalyst in organic synthesis, as it can be used to promote the formation of carbon-carbon bonds.
合成方法
MMPH can be synthesized through a process called the Mitsunobu reaction. This reaction involves the reaction of an alcohol with a phosphine oxide in the presence of a base. The resulting product is a piperidine compound with the desired stereochemistry. In the case of MMPH, the reaction involves the use of (2S,4R)-4-methyl-2-methoxy-piperidine and triphenylphosphine oxide. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide, and the product is then isolated and purified by recrystallization.
属性
IUPAC Name |
(2S,4R)-4-methoxy-2-methylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-5-7(9-2)3-4-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVHXBYZLIKKMN-UOERWJHTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CCN1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

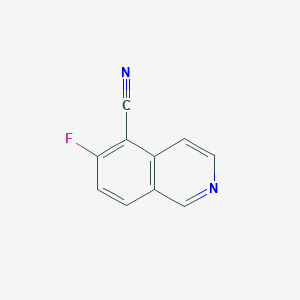
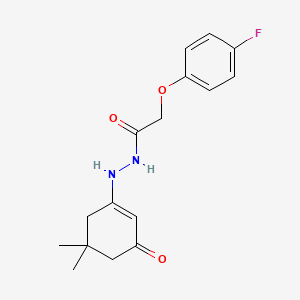
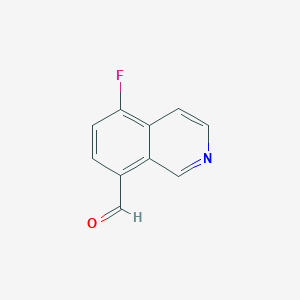
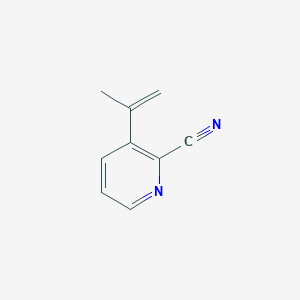
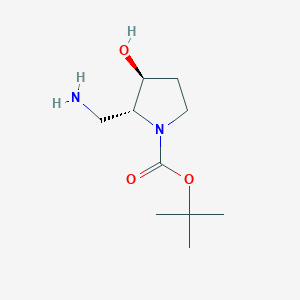

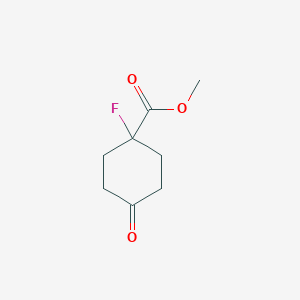
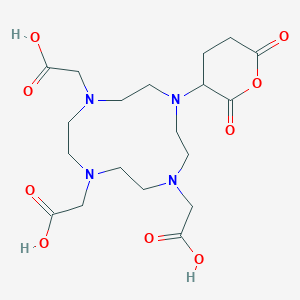

![[3-(Benzyloxy)oxetan-3-yl]methanol](/img/structure/B6357962.png)
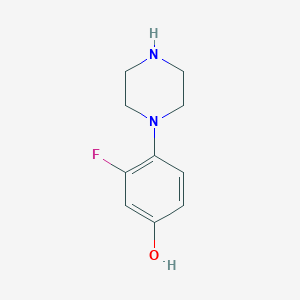
![(4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B6357977.png)

